

# literature review comparing studies on TX-1123 efficacy

Author: BenchChem Technical Support Team. Date: December 2025



## Comparative Efficacy of TX-1123: A Literature Review

This guide provides a comparative review of studies on the efficacy of compounds identified as **TX-1123**. It is important to note that the designation "**TX-1123**" refers to at least three distinct investigational products in the scientific literature: a preclinical small molecule inhibitor of protein tyrosine kinases and cyclo-oxygenase, a clinical-stage liposomal formulation of docetaxel (ATI-1123), and a clinical-stage antisense oligonucleotide (QR-1123). This review addresses each of these compounds separately to provide a clear and objective comparison of their respective performance based on available experimental data.

## Preclinical Compound TX-1123: A Protein Tyrosine Kinase and Cyclo-oxygenase Inhibitor

**TX-1123** is a 2-hydroxyarylidene-4-cyclopentene-1,3-dione derivative that has been evaluated for its antitumor properties through the inhibition of protein tyrosine kinases (PTKs) and cyclooxygenase (COX) enzymes.

#### **Data Presentation**

The following table summarizes the in vitro inhibitory activity of **TX-1123** against COX-1, COX-2, and Src kinase, with comparisons to other known inhibitors.



| Compound     | Target     | IC50                                                        | Comparison                                                                    |
|--------------|------------|-------------------------------------------------------------|-------------------------------------------------------------------------------|
| TX-1123      | COX-1      | 1.57 x 10 <sup>-5</sup> M                                   | -                                                                             |
| TX-1123      | COX-2      | 1.16 x 10 <sup>-6</sup> M                                   | 13.5-fold more<br>selective for COX-2<br>over COX-1[1][2][3]                  |
| TX-1123      | Src Kinase | 2.2 μΜ                                                      | Potent inhibitory activity[4]                                                 |
| Celecoxib    | COX-2      | Not specified in<br>snippets, but TX-1123<br>IC50 is higher | Different binding pocket and mechanism than TX-1123[1][3]                     |
| Indomethacin | COX-1      | Not specified in snippets                                   | Different binding pocket than TX-1123[3]                                      |
| AG17         | PTK        | Not specified in snippets                                   | TX-1123 is a more potent antitumor agent with lower mitochondrial toxicity[5] |
| TX-1925      | COX-1      | 4.77 x 10 <sup>-5</sup> M                                   | O-methylation product of TX-1123[1][3]                                        |
| TX-1925      | COX-2      | 1.03 x 10 <sup>-5</sup> M                                   | O-methylation product of TX-1123[1][3]                                        |

## **Experimental Protocols**

Detailed experimental protocols for the following assays were not fully available in the reviewed literature. The descriptions below are based on the information provided in the abstracts of the cited studies.

Cyclo-oxygenase (COX) Inhibition Assay: The COX-inhibitory activities of **TX-1123** derivatives were examined in vitro. The half-maximal inhibitory concentrations (IC50) for COX-1 and COX-



2 were determined to assess the potency and selectivity of the compounds. The specific assay format (e.g., cell-based or biochemical) and substrate concentrations were not detailed in the available abstracts.

Src Kinase Inhibition Assay: The inhibitory activity of **TX-1123** against Src kinase was evaluated to determine its half-maximal inhibitory concentration (IC50). The specific substrate and ATP concentrations used in the assay were not specified in the available literature.

Molecular Docking Simulations: The binding profiles of **TX-1123** to COX-1 and COX-2 were analyzed using molecular docking simulations. X-ray crystal structure data for COX-1 (PDB ID: 1PGG) and COX-2 (PDB ID: 3LN1) were used for these simulations. The interactions between **TX-1123** and the amino acid residues of the enzymes' binding pockets were examined to elucidate the mechanism of inhibition.[2]

#### **Signaling Pathway Diagram**



Click to download full resolution via product page

Caption: Mechanism of action of preclinical compound TX-1123.

## **ATI-1123: A Liposomal Formulation of Docetaxel**

ATI-1123 is a novel liposomal formulation of the chemotherapy agent docetaxel, designed to improve its therapeutic index.



#### **Data Presentation**

The following table summarizes the key findings from a Phase I clinical trial of ATI-1123 in patients with advanced solid malignancies.[1][6]

| Parameter                               | Value                                                                               |  |
|-----------------------------------------|-------------------------------------------------------------------------------------|--|
| Study Phase                             | 1                                                                                   |  |
| Patient Population                      | 29 patients with advanced solid malignancies                                        |  |
| Dose Escalation                         | 15 to 110 mg/m²                                                                     |  |
| Maximally Tolerated Dose (MTD)          | 90 mg/m²                                                                            |  |
| Dose-Limiting Toxicities (at 110 mg/m²) | Grade 3 stomatitis, febrile neutropenia[6]                                          |  |
| Common Adverse Events                   | Fatigue, nausea, neutropenia, anemia, anorexia, diarrhea[6]                         |  |
| Pharmacokinetics                        | Linear and dose-proportional[6]                                                     |  |
| Efficacy                                | 1 confirmed partial response (lung cancer), stable disease in 75% of patients[1][6] |  |

### **Experimental Protocols**

Phase I Clinical Trial Protocol: This was a multicenter, open-label, dose-escalation study to evaluate the safety, tolerability, pharmacokinetics, and antitumor activity of ATI-1123.[1][6]

- Patient Eligibility: Patients with advanced solid malignancies who had progressed on standard therapy.
- Treatment Regimen: ATI-1123 was administered as a 1-hour intravenous infusion every 3 weeks.
- Dose Escalation: The study began with an accelerated titration design, followed by a modified 3+3 Fibonacci schema to determine the MTD.
- Pharmacokinetic Analysis: Plasma samples were collected to analyze for encapsulated and non-encapsulated docetaxel.





• Response Assessment: Tumor response was evaluated using RECIST criteria.

### **Experimental Workflow Diagram**



Click to download full resolution via product page

Caption: Workflow of the Phase I clinical trial of ATI-1123.

## **QR-1123: An Antisense Oligonucleotide for Retinitis Pigmentosa**

QR-1123 is an investigational antisense oligonucleotide designed to treat autosomal dominant retinitis pigmentosa (adRP) caused by the P23H mutation in the rhodopsin (RHO) gene. The



development of QR-1123 was suspended in April 2022.

#### **Data Presentation**

The following table summarizes the design of the planned Phase 1/2 "Aurora" clinical trial for QR-1123.

| Parameter            | Description                                                                                                               |  |
|----------------------|---------------------------------------------------------------------------------------------------------------------------|--|
| Study Phase          | Phase 1/2                                                                                                                 |  |
| Clinical Trial ID    | NCT04123626[7]                                                                                                            |  |
| Patient Population   | Adults with adRP due to the P23H mutation in the RHO gene                                                                 |  |
| Intervention         | Intravitreal injections of QR-1123                                                                                        |  |
| Study Design         | Single-dose, open-label, dose-escalation cohorts and multiple-dose, double-masked, randomized, sham-controlled cohorts[8] |  |
| Primary Objectives   | Evaluate the safety and tolerability of QR-1123                                                                           |  |
| Secondary Objectives | Assess efficacy through ophthalmic endpoints such as visual acuity, visual field, and retinal structure                   |  |

### **Experimental Protocols**

Planned Phase 1/2 "Aurora" Clinical Trial Protocol (NCT04123626): This was a first-in-human study intended to evaluate the safety, tolerability, and efficacy of QR-1123.

- Patient Population: Up to 35 adult patients with a confirmed diagnosis of adRP due to the P23H mutation in the RHO gene.
- Treatment Administration: Unilateral intravitreal injections of QR-1123.
- Dosing Cohorts: The study was designed with up to 8 single-dose and repeat-dose cohorts. In the repeat-dose cohorts, patients were to be randomized to receive either QR-1123 or a



sham procedure every 3 months.

- Follow-up: Patients were to be followed for safety, tolerability, and efficacy for a total of 12 months.
- Efficacy Endpoints: Changes in visual function and retinal structure were to be assessed.

### **Signaling Pathway Diagram**



Click to download full resolution via product page

Caption: Mechanism of action of QR-1123.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Phase I study of intravenously administered ATI-1123, a liposomal docetaxel formulation in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mary-crowley-web.s3.amazonaws.com [mary-crowley-web.s3.amazonaws.com]



- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. RNA-based therapies in inherited retinal diseases PMC [pmc.ncbi.nlm.nih.gov]
- 7. fdaaa.trialstracker.net [fdaaa.trialstracker.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [literature review comparing studies on TX-1123 efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1202124#literature-review-comparing-studies-on-tx-1123-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com